METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE
Overview
Description
Methyl N-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-S-benzylcysteinate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, an allyl group, and a benzylcysteinate moiety, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the triazinoindole core: This is achieved by reacting indoline-2,3-diones with thiosemicarbazide in water at 100°C for 5 hours, followed by hydrazination with 80% hydrazine monohydrate at 120°C for 3 hours.
Introduction of the allyl group: The allyl group is introduced through an alkylation reaction using allyl bromide under basic conditions.
Attachment of the benzylcysteinate moiety: This step involves the reaction of the intermediate with benzylcysteine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-S-benzylcysteinate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The triazinoindole core can be reduced to form dihydro derivatives.
Substitution: The thioacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the triazinoindole core can produce dihydro derivatives.
Scientific Research Applications
Methyl N-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-S-benzylcysteinate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to chelate iron and induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to DNA binding and interaction with proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: It serves as a tool compound for studying the role of triazinoindole derivatives in various biological processes.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE involves several molecular targets and pathways:
Iron Chelation: The compound binds to ferrous ions, which can disrupt iron homeostasis in cancer cells and inhibit their proliferation.
Induction of Apoptosis: It induces apoptosis in cancer cells through the mitochondrial pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3.
Cell Cycle Arrest: The compound can arrest the cell cycle at the G1 phase, preventing cancer cells from progressing to the S phase and proliferating.
Comparison with Similar Compounds
Methyl N-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-S-benzylcysteinate can be compared with other triazinoindole derivatives:
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound has similar structural features but lacks the allyl and benzylcysteinate groups, which may affect its biological activity.
1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: This derivative has a different substituent at the 3-position, which can influence its DNA binding properties and biological effects.
The uniqueness of METHYL 2-({2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-3-(BENZYLSULFANYL)PROPANOATE lies in its combination of the triazinoindole core, allyl group, and benzylcysteinate moiety, which together contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-benzylsulfanyl-2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S2/c1-3-13-30-20-12-8-7-11-18(20)22-23(30)27-25(29-28-22)35-16-21(31)26-19(24(32)33-2)15-34-14-17-9-5-4-6-10-17/h3-12,19H,1,13-16H2,2H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZGQVDWHZDQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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